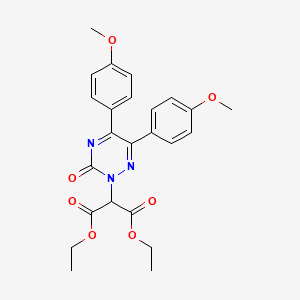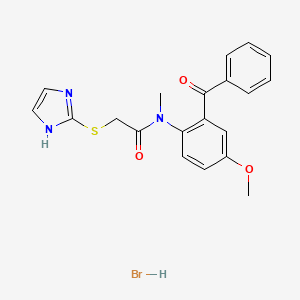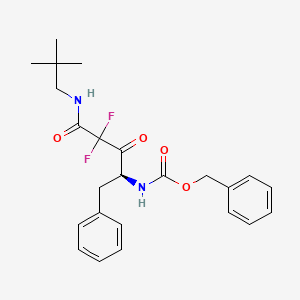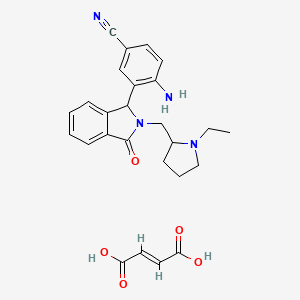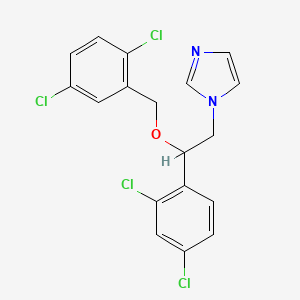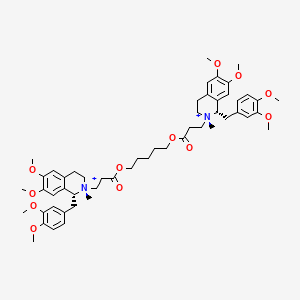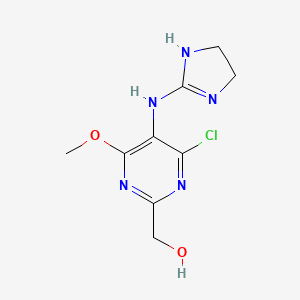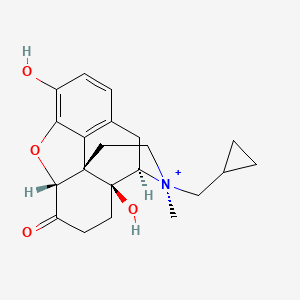
Methylnaltrexone, (17S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylnaltrexone, (17S)-, also known as methylnaltrexone bromide, is a quaternary ammonium compound derived from naltrexone. It is primarily used as a peripherally acting μ-opioid receptor antagonist. This compound is particularly effective in reversing the peripheral side effects of opioid drugs, such as constipation, without affecting the central analgesic effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methylnaltrexone is synthesized from naltrexone through a methylation process. The reaction involves the use of methyl iodide or methyl bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods: Industrial production of methylnaltrexone involves large-scale methylation of naltrexone using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: Methylnaltrexone primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides like methyl iodide or bromide.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, methylation of naltrexone yields methylnaltrexone, while oxidation can lead to the formation of various oxidized derivatives .
Applications De Recherche Scientifique
Methylnaltrexone has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study quaternary ammonium compounds and their reactions.
Biology: Investigated for its effects on opioid receptors and its ability to reverse opioid-induced side effects.
Medicine: Approved for the treatment of opioid-induced constipation in patients with chronic non-cancer pain or advanced illness
Industry: Utilized in the development of new drugs targeting peripheral opioid receptors.
Mécanisme D'action
Methylnaltrexone exerts its effects by selectively antagonizing peripheral μ-opioid receptors. Due to its quaternary ammonium structure, it cannot cross the blood-brain barrier, thus it does not interfere with the central analgesic effects of opioids. By blocking opioid receptors in the gastrointestinal tract, methylnaltrexone effectively reduces opioid-induced constipation without inducing withdrawal symptoms .
Comparaison Avec Des Composés Similaires
Methylnaltrexone is unique among opioid receptor antagonists due to its inability to cross the blood-brain barrier. Similar compounds include:
Naloxone: A non-selective opioid antagonist that can cross the blood-brain barrier and is used to reverse opioid overdoses.
Naltrexone: Similar to naloxone but with a longer duration of action, used for opioid and alcohol dependence treatment.
Naloxegol: Another peripherally acting opioid antagonist used for opioid-induced constipation, but with different pharmacokinetic properties compared to methylnaltrexone
Methylnaltrexone stands out due to its specific peripheral action, making it highly effective for treating opioid-induced constipation without affecting central opioid effects .
Propriétés
Numéro CAS |
916045-22-2 |
|---|---|
Formule moléculaire |
C21H26NO4+ |
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
(3S,4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one |
InChI |
InChI=1S/C21H25NO4/c1-22(11-12-2-3-12)9-8-20-17-13-4-5-14(23)18(17)26-19(20)15(24)6-7-21(20,25)16(22)10-13/h4-5,12,16,19,25H,2-3,6-11H2,1H3/p+1/t16-,19+,20+,21-,22+/m1/s1 |
Clé InChI |
JVLBPIPGETUEET-UGTAXJHQSA-O |
SMILES isomérique |
C[N@+]1(CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6 |
SMILES canonique |
C[N+]1(CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,3R)-5-[(2E,9Z)-12,12,12-trifluoro-11-hydroxy-7,7-dimethyl-11-(trifluoromethyl)dodeca-2,9-dienylidene]cyclohexane-1,3-diol](/img/structure/B12779383.png)
